2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione
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Overview
Description
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione is a complex organic compound that belongs to the class of purine nucleosides. This compound is structurally related to guanosine, a nucleoside that is a fundamental building block of nucleic acids such as DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione typically involves the condensation of a purine base with a sugar moiety. One common method involves the use of guanosine as a starting material. The reaction is carried out in the presence of perchloric acid and acetone, followed by neutralization with ammonium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized purine derivatives, while substitution reactions can produce a wide range of substituted purine nucleosides .
Scientific Research Applications
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives.
Biology: This compound is studied for its role in nucleic acid metabolism and its potential as a biomarker.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the production of pharmaceuticals and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione involves its interaction with various molecular targets. It can inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting cellular replication and transcription processes. The compound can also interact with specific receptors and signaling pathways, modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
8-methoxyguanosine: Similar in structure but with a methoxy group at the 8-position.
2’-deoxyguanosine: Lacks the hydroxyl group at the 2’ position of the sugar moiety.
9-(2-deoxy-2-fluoroarabinofuranosyl)guanine: Contains a fluorine atom at the 2’ position of the sugar moiety.
Uniqueness
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione is unique due to its specific configuration and the presence of multiple hydroxyl groups on the sugar moiety. This configuration allows for distinct interactions with biological molecules and contributes to its diverse range of applications .
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4-,5-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGSEBKFEJEOSA-UMMCILCDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)N=C(N3)N)NC2=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)N=C(N3)N)NC2=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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